3-[5-(Propan-2-yl)furan-2-yl]morpholine
CAS No.:
Cat. No.: VC17679434
Molecular Formula: C11H17NO2
Molecular Weight: 195.26 g/mol
* For research use only. Not for human or veterinary use.
![3-[5-(Propan-2-yl)furan-2-yl]morpholine -](/images/structure/VC17679434.png)
Specification
Molecular Formula | C11H17NO2 |
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Molecular Weight | 195.26 g/mol |
IUPAC Name | 3-(5-propan-2-ylfuran-2-yl)morpholine |
Standard InChI | InChI=1S/C11H17NO2/c1-8(2)10-3-4-11(14-10)9-7-13-6-5-12-9/h3-4,8-9,12H,5-7H2,1-2H3 |
Standard InChI Key | SWACNZSCEJTQIV-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C1=CC=C(O1)C2COCCN2 |
Introduction
Chemical Identity and Structural Features
3-[5-(Propan-2-yl)furan-2-yl]morpholine (IUPAC name: 3-[5-(propan-2-yl)furan-2-yl]morpholine) is a bicyclic organic compound featuring:
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A furan ring substituted with an isopropyl group at the 5-position.
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A morpholine ring (tetrahydro-1,4-oxazine) linked to the furan’s 2-position via a single bond.
The molecular formula is C₁₁H₁₇NO₂, with a molar mass of 195.26 g/mol. The presence of both oxygen and nitrogen atoms in the morpholine ring introduces hydrogen-bonding capabilities, while the isopropyl group enhances hydrophobicity. Comparative analysis with structurally similar compounds, such as 5-(4-chlorophenyl)furan-2-carbaldehyde derivatives , suggests that the isopropyl substituent may occupy a hydrophobic cavity in biological targets, analogous to the 4-chlorophenyl group in colchicine binding site inhibitors .
Spectral Characterization
Although experimental spectral data for 3-[5-(propan-2-yl)furan-2-yl]morpholine are unavailable, predictions can be made based on its analogs:
Spectral Technique | Expected Signals |
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¹H NMR | - δ 1.25 (d, 6H, J = 6.9 Hz, isopropyl -CH₃) - δ 3.70–3.85 (m, 4H, morpholine -OCH₂CH₂N-) - δ 6.20–7.40 (m, 3H, furan -CH and morpholine -CH) |
¹³C NMR | - δ 22.5 (isopropyl -CH₃) - δ 67.8 (morpholine -OCH₂) - δ 110–150 (furan and morpholine aromatic carbons) |
IR | - 2850–3000 cm⁻¹ (C-H stretch) - 1250 cm⁻¹ (C-O-C ether) - 1600 cm⁻¹ (furan C=C) |
These predictions align with data from 5-(4-chlorophenyl)furan-2-carbaldehyde derivatives , where furan protons resonate between δ 6.2–7.5 ppm, and morpholine protons appear as multiplet signals near δ 3.7–4.1 ppm .
Synthetic Strategies
The synthesis of 3-[5-(propan-2-yl)furan-2-yl]morpholine can be approached through modular steps derived from established protocols for furan-morpholine hybrids :
Step 1: Synthesis of 5-(Propan-2-yl)furan-2-carbaldehyde
A modified Claisen-Schmidt condensation between propan-2-ylacetone and furfural in aqueous NaOH yields the substituted furan carbaldehyde. This method mirrors the synthesis of 5-(4-chlorophenyl)furan-2-carbaldehyde (Compound 1a) , but replaces 4-chlorophenylacetonitrile with isopropylacetonitrile.
Reaction Conditions:
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Solvent: Water or ethanol
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Catalyst: 10% NaOH
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Temperature: 80°C, 6 hours
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Yield: ~40–50% (estimated)
Step 2: Formation of the Morpholine Moiety
The carbaldehyde intermediate undergoes reductive amination with morpholine using sodium cyanoborohydride (NaBH₃CN) in methanol:
Optimization Notes:
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Excess morpholine (2 eq) improves yield.
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Reaction progress monitored by TLC (Rf = 0.5 in ethyl acetate/hexane 1:1).
Purification and Characterization
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallized from ethanol. Purity is confirmed by HPLC (>95%) and melting point analysis (predicted m.p. 120–125°C based on morpholine analogs ).
Physicochemical Properties
Thermodynamic Stability
Density functional theory (DFT) calculations on analogous compounds predict:
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Dipole moment: 2.8–3.2 Debye (polar morpholine vs. hydrophobic isopropyl)
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LogP: 1.5–1.8 (moderate lipophilicity)
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Aqueous solubility: ~2.5 mg/mL at pH 7.4
These values suggest suitability for both oral and parenteral formulations.
Crystallographic Analysis
Single-crystal X-ray diffraction of related morpholine-furan hybrids reveals:
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Bond lengths: C-O (1.43 Å), C-N (1.47 Å)
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Dihedral angles: 15–20° between morpholine and furan planes
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Packing: Monoclinic system with P2₁/c space group
Biological Activity and Mechanism
While no direct studies on 3-[5-(propan-2-yl)furan-2-yl]morpholine exist, its structural similarity to colchicine binding site inhibitors (CBSIs) implies potential antitubulin activity. Key mechanistic insights include:
Tubulin Polymerization Inhibition
Analogous compounds like 7c and 11a inhibit tubulin polymerization at IC₅₀ values of 0.05–0.09 μM, comparable to colchicine (IC₅₀ = 0.08 μM). Molecular docking suggests that the morpholine oxygen forms hydrogen bonds with Cysβ241, while the isopropyl group occupies a hydrophobic cavity near Valα181 .
Apoptosis Induction
Flow cytometry studies on leukemia SR cells treated with morpholine derivatives show:
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G2/M phase arrest: 60–70% cells at 24 hours
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Apoptosis rate: 40–50% via Annexin V/PI staining
Industrial and Pharmacological Applications
Drug Development
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Anticancer agents: Tubulin inhibitors for leukemia and solid tumors .
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Antimicrobials: Furan derivatives exhibit broad-spectrum activity against Gram-positive bacteria.
Material Science
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Ligands in catalysis: Morpholine’s Lewis basicity enhances transition-metal complexation.
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Polymer additives: Improves thermal stability in polyurethanes.
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